molecular formula C22H25N3O3S2 B2422813 N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 687574-24-9

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2422813
CAS RN: 687574-24-9
M. Wt: 443.58
InChI Key: JDEONPXSFBNMLT-UHFFFAOYSA-N
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Description

“N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide” is a small molecule . It belongs to the class of organic compounds known as 3-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . UV spectroscopy can provide information about the electronic transitions, while IR spectroscopy can provide information about the functional groups present .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 284.38 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Research conducted by Carcanague et al. (2002) demonstrated the potential of a related compound as a novel anti-Helicobacter pylori agent. The study showed low minimal inhibition concentration values against various H. pylori strains, including those resistant to other antibiotics. This indicates a promising avenue for treating H. pylori infections, which are significant causes of gastric issues (Carcanague et al., 2002).

Cytotoxic Activity Against Cancer Cells

Stolarczyk et al. (2018) synthesized novel derivatives and tested their cytotoxicity against several cancer cell lines. The results showed varying degrees of activity, suggesting the potential use of similar compounds in cancer research, particularly for developing new chemotherapeutic agents (Stolarczyk et al., 2018).

Corrosion Inhibition

Verma et al. (2016) studied 3-amino alkylated indoles, chemically related to the compound , as corrosion inhibitors for mild steel. The findings highlight the potential application of such compounds in protecting metals against corrosion, particularly in acidic environments (Verma et al., 2016).

Antimicrobial Activities

Ovonramwen et al. (2021) explored the antimicrobial activities of a related compound against various pathogens, including Gram-positive and Gram-negative bacteria. This research suggests potential applications in developing new antimicrobial agents (Ovonramwen et al., 2021).

Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, similar in structure, and screened them for anticonvulsant activity. The results indicate potential therapeutic applications for seizure disorders (Pandey & Srivastava, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-16-21(19-6-2-3-7-20(19)24-16)29-15-12-23-22(26)17-8-10-18(11-9-17)30(27,28)25-13-4-5-14-25/h2-3,6-11,24H,4-5,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEONPXSFBNMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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